5-Hydroxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid, with the CAS number 2059999-22-1, is a compound belonging to the indole family. It features a hydroxyl group at the 5-position, a methoxymethyl group at the 2-position, and a methyl group at the 1-position, along with a carboxylic acid functional group at the 3-position. The molecular formula is and it has a molecular weight of approximately 235.24 g/mol. This compound exhibits unique structural characteristics that may influence its chemical behavior and biological activity.
The chemical reactivity of 5-hydroxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid is primarily governed by its functional groups. The carboxylic acid can undergo typical reactions such as:
Additionally, the indole structure may participate in electrophilic aromatic substitution reactions due to its electron-rich nature.
Research indicates that compounds related to indole derivatives often exhibit significant biological activities, including:
The specific biological activities of 5-hydroxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid are still under investigation, but its structural features suggest it may possess similar properties.
The synthesis of 5-hydroxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid can be achieved through various methods:
The potential applications of 5-hydroxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid include:
Several compounds share structural similarities with 5-hydroxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid. Here is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 5-Hydroxyindole-3-carboxylic acid | 10198835 | Lacks methoxymethyl group; simpler structure |
| 5-Methoxy-2-methylindole-3-carboxylic acid | 32387-22-7 | Has a methoxy group instead of methoxymethyl |
| 5-Ethoxy-3-formyl-1-methylindole-2-carboxylic acid | 893731-55-0 | Contains an ethoxy group; different functionalization |
| Methyl 5-hydroxyindole-3-carboxylate | Not specified | Methyl ester form; different reactivity profile |
The unique combination of functional groups in 5-hydroxy-2-(methoxymethyl)-1-methyl-1H-indole-3-carboxylic acid potentially enhances its biological activity compared to these similar compounds, making it an interesting subject for further research and development in medicinal chemistry.